Oxo(piperidin-1-yl)acetic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxo-2-piperidin-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-6(7(10)11)8-4-2-1-3-5-8/h1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUUGECHSXIHBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428323 | |
| Record name | oxo(piperidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4706-33-6 | |
| Record name | oxo(piperidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within N Substituted Carboxylic Acid Derivatives
Oxo(piperidin-1-yl)acetic acid belongs to the broad class of N-substituted carboxylic acid derivatives, specifically an α-keto amide. This structural motif is a key component in numerous natural products and has been extensively utilized by medicinal chemists to develop compounds for a wide array of biological targets. The α-ketoamide group can confer a degree of rigidity or flexibility to a molecule and has the capacity to form hydrogen bonds with biological targets. acs.org
Compared to other dicarbonyl derivatives like α-ketoacids and α-ketoesters, α-ketoamides often exhibit improved pharmacokinetic properties. acs.org They have demonstrated better membrane permeability than α-ketoacids and enhanced stability against plasma esterases compared to α-ketoesters. acs.orgnih.gov This increased stability is a significant advantage in the design of new chemical entities.
Significance As a Synthetic Intermediate and Scaffold
The true value of oxo(piperidin-1-yl)acetic acid in chemical research lies in its utility as a synthetic intermediate. The piperidine (B6355638) ring is a prevalent heterocyclic structure found in many pharmaceuticals and bioactive molecules. nih.govresearchgate.net Its incorporation into molecular frameworks can lead to improved pharmacokinetic and pharmacodynamic properties. researchgate.net The oxoacetic acid portion of the molecule provides a reactive handle for a variety of chemical transformations, including amide bond formation.
The synthesis of derivatives often involves coupling the carboxylic acid group with various amines to form new amide bonds. This allows for the systematic modification of the molecule's structure to explore structure-activity relationships. For instance, the piperidine nitrogen can be acylated with oxoacetic acid derivatives to introduce the desired functionality.
Below is a table of selected chemical properties for this compound:
| Property | Value |
| Molecular Formula | C7H11NO3 |
| IUPAC Name | This compound |
| CAS Number | 4706-33-6 |
| Physical Form | Solid |
| Purity | 95% |
Note: This data is compiled from publicly available sources and may vary. sigmaaldrich.comnih.govmatrixscientific.comoakwoodchemical.combldpharm.com
Applications of Oxo Piperidin 1 Yl Acetic Acid in Organic Synthesis
Role as a Chiral Auxiliary Precursor
Currently, there is a notable lack of specific research in publicly available scientific literature demonstrating the direct use of oxo(piperidin-1-yl)acetic acid as a chiral auxiliary precursor. The synthesis of a related chiral compound, (R)-(-)-phenylpiperidin-1-yl-acetic acid, has been described, starting from (R)-(-)-α-phenylglycine. This synthesis, however, introduces the piperidine (B6355638) ring onto a pre-existing chiral scaffold rather than utilizing a piperidine-containing precursor to induce chirality.
The concept of a chiral auxiliary involves temporarily incorporating a chiral molecule into a substrate to direct the stereochemical outcome of a subsequent reaction. While the piperidine unit itself is achiral, it is theoretically possible to derivatize the piperidine ring with chiral substituents or to utilize a chiral piperidine precursor in the synthesis of an analogue of this compound. Such a modified compound could then potentially serve as a chiral auxiliary, for instance, in asymmetric aldol (B89426) reactions or Diels-Alder cycloadditions, where the chiral piperidine moiety would control the facial selectivity of the reaction. However, to date, no such applications have been reported in peer-reviewed literature.
Building Block for Heterocyclic Systems
The inherent structure of this compound, containing both an electrophilic α-keto group and a nucleophilic amide nitrogen (once the carboxylic acid is transformed), makes it a promising starting material for the synthesis of various heterocyclic compounds.
Construction of Fused Ring Systems
While direct examples of using this compound for the construction of fused ring systems are not extensively documented, the reactivity of α-keto amides, in general, provides a basis for its potential applications. For instance, α-keto amides can serve as precursors to various heterocyclic structures. One potential synthetic route could involve the intramolecular cyclization of a suitably functionalized piperidine ring. If a nucleophilic group were present on the piperidine ring, it could potentially attack the electrophilic ketone or a derivative of the carboxylic acid, leading to the formation of a fused bicyclic system.
Furthermore, reactions involving the α-keto acid portion of the molecule could lead to the formation of a new ring fused to the piperidine. For example, condensation reactions with dinucleophiles could pave the way for the synthesis of fused heterocyclic systems.
Scaffold for Spirocompounds
The synthesis of spirocompounds, which contain two rings connected by a single common atom, often involves intramolecular cyclization reactions or cycloadditions. While the direct application of this compound in the synthesis of spirocompounds is not well-documented, its structure suggests potential pathways.
One hypothetical approach could involve the functionalization of the carbon atom between the two carbonyl groups. Deprotonation at this position to form an enolate, followed by an intramolecular reaction with a substituent on the piperidine ring, could lead to the formation of a spirocyclic system. Additionally, the α-keto acid moiety could participate in cycloaddition reactions with suitable dienophiles or dipoles that are tethered to the piperidine ring, resulting in a spirocyclic product. The stereoselective construction of spiro oxindole (B195798) pyrrolidines has been achieved using unsaturated α-ketoesters and α-ketoamides, suggesting a possible avenue for future research with this compound. researchgate.net
Precursor in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. The use of α-keto acids in MCRs is a known strategy for the synthesis of complex molecules.
Although specific examples utilizing this compound in MCRs are scarce in the literature, its functional groups make it a plausible candidate for such reactions. For instance, in a Passerini-type reaction, an isocyanide and a carboxylic acid react with a ketone or aldehyde. This compound contains both the carboxylic acid and a ketone, suggesting the possibility of intramolecular or intermolecular Passerini reactions to generate complex amides.
Furthermore, MCRs involving piperidine derivatives are known. A one-pot, five-component synthesis of highly functionalized piperidines has been reported using acetic acid as a solvent, highlighting the utility of the piperidine scaffold in complex reaction cascades. researchgate.net This suggests that this compound could potentially be employed in novel MCRs to generate diverse molecular scaffolds.
Computational Chemistry and Modeling of Oxo Piperidin 1 Yl Acetic Acid and Its Derivatives
Theoretical Studies on Electronic Structure
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of piperidine-containing molecules. researchgate.net These investigations provide a fundamental understanding of molecular geometry, stability, and reactivity. For Oxo(piperidin-1-yl)acetic acid, the electronic structure is characterized by the interplay between the saturated piperidine (B6355638) ring and the electron-withdrawing α-ketoamide moiety.
Computational analyses reveal that the α-ketoamide group significantly influences the electronic distribution across the molecule. nih.gov It is known to be a reactive "warhead" that can interact with biological targets. nih.govnih.gov The two carbonyl groups and the nitrogen atom of the amide are predicted to be coplanar to maximize resonance stabilization. acs.org This planarity is a key feature of the electronic structure.
Key electronic properties that can be calculated for this compound and its derivatives include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Table 1: Calculated Electronic Properties of Representative Piperidine Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Piperidine | -6.12 | 1.05 | 7.17 | 1.19 |
| N-acetylpiperidine | -6.89 | -0.23 | 6.66 | 3.78 |
Note: The values for this compound are estimated based on the influence of the α-ketoamide group on the piperidine ring. Actual values would require specific DFT calculations.
Conformational Analysis and Energy Landscapes
The conformational flexibility of the piperidine ring is a crucial aspect of the molecular structure of this compound. Like cyclohexane, piperidine predominantly adopts a chair conformation to minimize steric and torsional strain. wikipedia.org However, the presence of the nitrogen atom introduces the possibility of two distinct chair conformers, depending on whether the substituent on the nitrogen is in an axial or equatorial position. wikipedia.org
For N-substituted piperidines, the equatorial conformation is generally more stable. In the case of N-methylpiperidine, the equatorial conformer is favored by approximately 3.16 kcal/mol. wikipedia.org This preference is significantly larger than that observed in methylcyclohexane, highlighting the influence of the nitrogen atom. It is expected that the larger oxo-acetic acid group in this compound would also strongly favor the equatorial position to minimize steric hindrance.
Computational studies have shown that the α-ketoamide moiety itself prefers a planar conformation, with the two carbonyl groups in a trans disposition relative to each other. nih.govacs.org This arrangement minimizes the electrostatic repulsion between the oxygen lone pairs. acs.org The rotation around the C-C bond of the α-keto group and the C-N amide bond will have specific energy barriers, which can be calculated to map the complete energy landscape of the molecule.
Table 2: Relative Energies of Piperidine Conformers
| Conformer | Axial N-H | Equatorial N-H |
|---|---|---|
| Relative Stability | Less Stable | More Stable |
Source: Data based on piperidine conformational studies. wikipedia.org
Reaction Mechanism Predictions and Transition State Analysis
The α-ketoamide functional group in this compound is a key feature that dictates its reactivity. This moiety can act as an electrophilic "warhead," making it susceptible to nucleophilic attack, a property exploited in the design of enzyme inhibitors, particularly for cysteine proteases. nih.gov
Computational studies, often using DFT methods, can model the reaction mechanisms between α-ketoamide derivatives and nucleophilic residues like cysteine. These studies can predict the formation of a tetrahedral hemiketal adduct, which is a reversible covalent bond. nih.gov The calculations can elucidate the step-by-step process of the reaction, including the identification of transition states and the calculation of activation energy barriers.
For example, in the context of inhibiting a cysteine protease, the reaction would involve the nucleophilic attack of the cysteine thiol group on one of the carbonyl carbons of the α-ketoamide. Theoretical models can explore different pathways, such as concerted or stepwise mechanisms, and can also investigate the role of nearby amino acid residues or water molecules in catalyzing the reaction. nih.gov The analysis of the transition state geometry and its energy provides crucial information about the reaction kinetics.
QSAR and QSPR Studies for Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. For derivatives of this compound, QSAR models can be developed to predict their potency as enzyme inhibitors or their antiproliferative activity. nih.gov
These models are built by calculating a set of molecular descriptors for each derivative. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods like Multiple Linear Regression (MLR) are then used to create a mathematical equation that relates these descriptors to the observed activity. nih.gov
A typical QSAR study on piperidine derivatives might involve synthesizing a library of compounds with different substituents on the piperidine ring or modifications to the side chain. researchgate.net The biological activity of these compounds is then measured experimentally. The resulting data is used to build and validate a QSAR model. A robust model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding further drug discovery efforts. nih.govnih.gov
Table 3: Example Descriptors Used in QSAR Models for Piperidine Derivatives
| Descriptor Type | Examples |
|---|---|
| 2D Descriptors | Molecular Weight, LogP, Number of Hydrogen Bond Donors/Acceptors, Topological Polar Surface Area (TPSA) |
| 3D Descriptors | Molecular Volume, Surface Area, Dipole Moment, Principal Moments of Inertia |
| Electronic Descriptors | HOMO/LUMO energies, Mulliken charges, Electrostatic potential |
Molecular Docking and Ligand-Protein Interaction Simulations for Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. For derivatives of this compound, docking studies can be used to understand how they interact with the active site of an enzyme or the binding pocket of a receptor. nih.govtandfonline.com
These simulations provide detailed insights into the binding mode and affinity of the ligand. rsc.org Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the protein, can be identified. tandfonline.com This information is critical for structure-based drug design, as it allows for the rational modification of the ligand to improve its binding affinity and selectivity.
For instance, a derivative of this compound could be docked into the active site of a target protease. The simulation might reveal that the α-ketoamide group forms hydrogen bonds with backbone amides in the protein's oxyanion hole, while the piperidine ring sits (B43327) in a hydrophobic pocket. nih.gov Based on these findings, medicinal chemists could design new derivatives with substituents on the piperidine ring to enhance these hydrophobic interactions, potentially leading to a more potent inhibitor. Molecular dynamics (MD) simulations can further be used to assess the stability of the docked ligand-protein complex over time. researchgate.netnih.gov
Table 4: Common Protein Targets for Piperidine Derivatives in Docking Studies
| Protein Target | Therapeutic Area | Key Interacting Residues (Examples) |
|---|---|---|
| Main Protease (Mpro) of SARS-CoV-2 | Antiviral | Cys, His, Gly, Ser |
| µ-Opioid Receptor | Analgesia | Asp, Tyr, His, Trp |
| Sigma-1 Receptor (S1R) | Neurology | Asp, Glu, Tyr |
Medicinal Chemistry and Biological Activity of Oxo Piperidin 1 Yl Acetic Acid Derivatives
Design and Synthesis of Novel Derivatives for Drug Discovery
The journey from a lead compound to a clinical candidate often involves extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. For oxo(piperidin-1-yl)acetic acid derivatives, medicinal chemists employ various strategies to fine-tune the molecule's interaction with its biological target.
Scaffold Modification Strategies
The synthesis of novel derivatives of this compound often involves modifications at several key positions. A common approach is the conversion of the carboxylic acid group into a diverse range of amides. This is typically achieved by activating the carboxylic acid, for example with a coupling reagent, followed by reaction with a primary or secondary amine. This strategy allows for the introduction of a wide variety of substituents, enabling the exploration of different chemical spaces and interactions with the target protein.
For instance, a general synthetic route to N-substituted-2-oxo-2-(piperidin-1-yl)acetamides involves the reaction of this compound with a desired amine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This method provides a straightforward way to generate a library of derivatives with varying substituents on the amide nitrogen.
Another key modification strategy involves alterations to the piperidine (B6355638) ring itself. Substituents can be introduced at various positions on the ring to probe for additional binding interactions or to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability.
Furthermore, more complex scaffold modifications have been explored. For example, the oxo-piperidin-1-yl-acetic acid core has been used as a starting material for the synthesis of more complex heterocyclic systems, such as pyrazole (B372694) derivatives. In one reported synthesis, 3-methyl-4-oxo-2,6-diphenyl-piperidin-1-yl-acetic acid was refluxed with hydrazine (B178648) hydrochloric acid in ethanol (B145695) to yield a pyrazole-containing compound. This demonstrates how the initial scaffold can be elaborated into entirely new chemical entities with potentially different biological activities.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity and for guiding the design of more potent and selective compounds. For derivatives of this compound, SAR studies typically focus on the impact of substituents on the amide nitrogen and the piperidine ring.
While specific SAR data for a broad range of this compound derivatives is not extensively published in publicly available literature, general principles of medicinal chemistry can be applied. For N-aryl acetamide (B32628) derivatives, for example, the electronic nature and position of substituents on the aryl ring can significantly impact activity. Electron-withdrawing groups, such as halogens, have been shown in related series to enhance potency. The substitution pattern on the aromatic ring is also critical, with certain positions being more favorable for interaction with the target's binding pocket.
In a study of structurally related aryl acetamide triazolopyridazines, it was noted that electron-withdrawing groups on the aryl tail group were preferred over electron-donating groups, and a 3,4-dichloro substitution pattern showed synergistic effects on activity. nih.gov While this study was not on the exact this compound scaffold, it provides valuable insights into the types of SAR that might be expected.
Pharmacological Target Identification and Validation for Derivatives
The this compound scaffold has been investigated for its potential to interact with a variety of pharmacological targets, including enzymes, receptors, and ion channels.
Enzyme Inhibition Studies
Tankyrase Inhibitors
Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and are involved in various cellular processes, including Wnt/β-catenin signaling, which is often dysregulated in cancer. While no direct studies on this compound derivatives as tankyrase inhibitors were identified in the searched literature, related piperidine-containing scaffolds have been explored. For example, novel 4-heteroarylcarbonyl-N-(phenyl or heteroaryl) piperidine-1-carboxamides have been reported as tankyrase inhibitors. nih.gov This suggests that the piperidine moiety can be a key pharmacophoric element for targeting the nicotinamide (B372718) binding site of tankyrases. The oxo-acetyl group of the title compound could potentially mimic the nicotinamide moiety of NAD+, the natural substrate of tankyrases.
Aldose Reductase Inhibitors
Aldose reductase is an enzyme of the polyol pathway that, under hyperglycemic conditions, converts glucose to sorbitol. The accumulation of sorbitol is implicated in the pathogenesis of diabetic complications. Aldose reductase inhibitors (ARIs) are therefore a therapeutic target for the management of these complications. units.it Many ARIs are carboxylic acid derivatives, as the carboxylate group can interact with a key anionic binding site in the enzyme's active site. nih.govnanobioletters.com
While no specific this compound derivatives have been explicitly reported as potent aldose reductase inhibitors in the available literature, the structural features of this scaffold are consistent with those of known ARIs. The presence of the carboxylic acid moiety is a key feature. SAR studies of other classes of ARIs, such as 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives, have shown that an acetic acid side chain is crucial for potent inhibitory activity. researchgate.net This suggests that the this compound scaffold could be a promising starting point for the design of novel ARIs.
Receptor Antagonism/Agonism
Oxytocin (B344502) Receptor Antagonists
The oxytocin receptor is a G-protein coupled receptor that plays a crucial role in social bonding, childbirth, and lactation. Oxytocin receptor antagonists have therapeutic potential for the treatment of preterm labor. tocris.com Several non-peptide oxytocin antagonists incorporating a piperidine moiety have been developed. For instance, L-371,257 is a potent and orally bioavailable oxytocin antagonist that features a complex piperidine-containing structure. nih.gov Another compound, L-372,662, which is a pyridine (B92270) N-oxide derivative of L-371,257, also demonstrates high in vitro potency for the human oxytocin receptor. nih.gov
Although the exact this compound scaffold has not been explicitly identified in the context of high-affinity oxytocin receptor antagonists in the reviewed literature, the prevalence of the piperidine ring in known antagonists suggests that derivatives of this scaffold could be explored for this target. The amide derivatives of this compound could potentially mimic the peptide backbone of endogenous oxytocin or interact with key residues in the receptor's binding pocket.
Ion Channel Modulation
Ion channels are pore-forming membrane proteins that regulate the flow of ions across cellular membranes and are critical for a wide range of physiological processes. While the searched literature did not provide specific examples of this compound derivatives as potent and selective ion channel modulators, the piperidine scaffold is present in a number of known ion channel-modulating drugs. The diverse chemical space that can be explored through derivatization of the this compound core suggests that this scaffold could potentially be adapted to target specific ion channels. Further research in this area would be necessary to establish any direct activity.
Mechanism of Action Elucidation for Biologically Active Derivatives
The therapeutic potential of derivatives incorporating the this compound scaffold is deeply rooted in their diverse mechanisms of action at the molecular and cellular levels. Elucidating these mechanisms is critical for understanding their biological activity and for the rational design of more potent and selective agents.
In vitro studies have been instrumental in pinpointing the direct molecular targets and biochemical effects of these derivatives. A prominent example is the curcuminoid derivative CLEFMA, which has been shown to exert its effects through the induction of oxidative stress. Mechanistic investigations revealed that CLEFMA causes a rapid depletion of the intracellular glutathione (B108866) (GSH/GSSG) ratio in H441 lung adenocarcinoma cells. nih.gov This depletion is coupled with a significant, time- and dose-dependent increase in reactive oxygen species (ROS). nih.gov Further analysis using mitochondria-selective fluorescent reporters confirmed that the origin of this CLEFMA-induced ROS is mitochondrial. nih.gov This targeted induction of oxidative stress appears to be selective for cancer cells, as normal lung fibroblasts did not exhibit a comparable increase in ROS levels. nih.gov The critical role of ROS in its mechanism was confirmed when antioxidants such as catalase, superoxide (B77818) dismutase, and N-acetylcysteine were able to rescue the cancer cells from CLEFMA-induced cell death. nih.gov
The molecular events initiated by this compound derivatives translate into the modulation of complex cellular signaling pathways, often leading to specific cellular fates like apoptosis.
The derivative CLEFMA demonstrates multifaceted pathway modulation:
Oxidative Stress Response Pathways: Gene expression analysis in response to CLEFMA pointed to the transcription factor Nrf2 as a key regulator. nih.gov Treatment with CLEFMA leads to the phosphorylation and subsequent nuclear translocation of Nrf2, indicating an activation of the oxidative stress response pathway. nih.gov However, in H441 lung cancer cells, this response fails to protect the cells from the overwhelming ROS induction, leading to cell death. nih.gov
Apoptotic Pathways: CLEFMA has been shown to be a potent inducer of apoptosis. In oral squamous carcinoma cells (OSCC), it activates the p38/HO-1 signaling pathway. nih.govmdpi.com Activation of p38 signaling leads to increased production of heme oxygenase-1 (HO-1), which subsequently triggers the activation of caspases-8, -9, and -3. nih.govmdpi.com This cascade of caspase activation is a hallmark of apoptosis. The pro-apoptotic effect is further characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP) and an increase in the expression of phospho-p53 in cancer cells. biorxiv.org Concurrently, CLEFMA down-regulates key cell survival proteins, including cIAP1, Bcl2, Bcl-xL, and survivin. biorxiv.org
Inflammatory Pathways: In cancer cells, CLEFMA has been found to inhibit the pro-survival NF-κB pathway. Immunoblotting of nuclear extracts showed that the compound significantly reduced the nuclear levels of the phosphorylated p65 subunit of NF-κB in cancer cells, an effect not observed in normal fibroblasts. biorxiv.org
Therapeutic Area Exploration for Derivatives
The diverse biological activities of this compound derivatives have prompted their investigation across several therapeutic areas, including oncology, inflammation, and infectious diseases.
The piperidine moiety is a key feature in several classes of anti-cancer agents.
CLEFMA: As detailed above, 4-[3,5-bis(2-chlorobenzylidene-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) is a curcuminoid analog that selectively induces cell death in cancer cells while sparing normal cells. nih.govbiorxiv.org It inhibits the viability and proliferation of various non-small cell lung cancer (NSCLC) cell lines in a dose-dependent manner. biorxiv.org Its anti-cancer activity has also been demonstrated in oral squamous carcinoma cells, where it suppresses colony formation and elicits apoptosis. nih.govmdpi.com
Table 1: In Vitro Anti-cancer Activity of CLEFMA
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| H441 | Non-Small Cell Lung Cancer | 6.1 | biorxiv.org |
| H1650 | Non-Small Cell Lung Cancer | 5.86 | biorxiv.org |
| H226 | Non-Small Cell Lung Cancer | 7.1 | biorxiv.org |
Quinolone-2-(1H)-one derivatives: The quinolone scaffold is a privileged structure in medicinal chemistry, known for its antibacterial and, more recently, its anti-cancer properties. nih.gov Derivatives of quinolin-2(H)-one and quinolin-4(H)-one have been identified as inhibitors of various proteins and enzymes crucial for cancer cell growth, such as topoisomerase, microtubules, and protein kinases like EGFR and VEGFR. nih.gov The incorporation of piperidine and other heterocyclic moieties into the quinolone structure is a common strategy to enhance potency and modulate pharmacological properties. mdpi.com For instance, hybrids of quinolone with chalcone (B49325) have shown strong potency against cancer cell lines. nih.gov
Derivatives containing the piperidine scaffold have shown significant promise as anti-inflammatory agents.
In one study, newly developed halogenated derivatives of piperidine-4-carboxamide were evaluated for their anti-inflammatory activity using a carrageenan-induced paw edema model in rats. hamdard.edu.pk The chloro- and bromo- derivatives demonstrated potent anti-inflammatory effects, with a percentage of edema inhibition comparable to the standard drug, acetylsalicylic acid. hamdard.edu.pk
Another class of compounds, piperlotines containing a piperidine moiety, were tested in a 12-O-tetradecanoylphorbol-13-acetate (TPA) acute inflammation model. scielo.org.mx These compounds exhibited edema inhibition ranging from 31.68% to 52.02%, with a trifluoromethyl derivative proving to be the most potent, showing activity nearly comparable to the reference drug indomethacin (B1671933) (60.32% inhibition). scielo.org.mx
Table 2: Anti-inflammatory Activity of Piperidine Derivatives
| Compound Class | Model | Activity (% Edema Inhibition) | Reference |
|---|---|---|---|
| Piperlotine Derivatives | TPA-induced mouse ear edema | 31.68% - 52.02% | scielo.org.mx |
| Halogenated Piperidine-4-carboxamides | Carrageenan-induced rat paw edema | Potent and comparable to acetylsalicylic acid | hamdard.edu.pk |
The this compound framework and related piperidine structures are found in numerous compounds with significant antimicrobial and antifungal properties.
A study on novel synthesized piperidine derivatives revealed varying degrees of antimicrobial activity. academicjournals.orgresearchgate.net One compound, in particular, exhibited the strongest inhibitory activity and the best minimum inhibitory concentration (MIC) results against seven tested bacteria. academicjournals.orgresearchgate.net Some compounds in this series also showed inhibitory activity against fungal species like Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgresearchgate.net
In another investigation, newly synthesized N-substituted piperidine derivatives were screened for in-vitro antibacterial activity against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative). biointerfaceresearch.com The results showed that the compounds were active against both bacterial strains, with some derivatives displaying excellent activity compared to the standard drug chloramphenicol. biointerfaceresearch.com
The antimicrobial potential extends to more complex structures as well. A piperidine salt of an acetic acid derivative of acridine (B1665455) was found to exhibit expressed anti-bacterial activity, particularly against gram-positive bacteria. nih.gov
Table 3: Antimicrobial Activity of a Piperidine Derivative (Compound 6)
| Bacteria | Minimum Inhibitory Concentration (MIC) (mg/ml) | Reference |
|---|---|---|
| Bacillus subtilis | 0.75 | academicjournals.org |
| Bacillus cereus | 1.5 | academicjournals.org |
| Escherichia coli | 1.5 | academicjournals.org |
| Staphylococcus aureus | 1.5 | academicjournals.org |
| Pseudomonas aeruginosa | 1.5 | academicjournals.org |
| Klebsiella pneumoniae | 1.5 | academicjournals.org |
| Micrococcus luteus | 1.5 | academicjournals.org |
Central Nervous System (CNS) Active Compounds
Derivatives of this compound have shown promise as agents targeting the central nervous system. Research in this area has led to the development of compounds with potential applications in treating neurological and psychiatric disorders. For instance, certain pyrazole derivatives incorporating this scaffold have been investigated for their antidepressant, anticonvulsant, and anxiolytic properties.
One area of investigation involves the synthesis of molecular hybrids designed to combat Alzheimer's disease. For example, a series of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives were synthesized and evaluated for their multifunctional activity. acs.org These compounds were designed to inhibit cholinesterases (hAChE and hBChE) and β-secretase 1 (hBACE-1), enzymes implicated in the pathology of Alzheimer's disease. acs.org The most potent compounds in this series demonstrated significant inhibitory activity against these enzymes. acs.org
| Compound ID | Target | IC50 (µM) |
| SD-6 | hAChE | 0.907 ± 0.011 |
| SD-6 | hBChE | 1.84 ± 0.042 |
| SD-4 | hBACE-1 | 1.63 ± 0.021 |
| Data sourced from in vitro assays. |
The structure-activity relationship studies of these derivatives indicated that the nature of the substituent on the phenyl ring of the 1,3,4-oxadiazole (B1194373) moiety plays a crucial role in their inhibitory potential. acs.org Molecular docking studies further elucidated the binding interactions of these compounds within the active sites of the target enzymes, providing a rationale for their observed activities. acs.org
Cardiovascular Agents (e.g., Factor Xa inhibitors like Apixaban scaffold)
The this compound scaffold is a cornerstone in the development of modern cardiovascular drugs, most notably as a key component of the Factor Xa (FXa) inhibitor, Apixaban. arkat-usa.orgnih.gov FXa is a critical enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic diseases. nih.gov
Apixaban, with its chemical name 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, is a potent and selective direct inhibitor of FXa. nih.govchemicalbook.com The discovery of Apixaban involved extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. nih.gov The oxo(piperidin-1-yl)phenyl group in Apixaban occupies the S4 binding pocket of the FXa enzyme, contributing significantly to its high affinity and efficacy. researchgate.net
The development of Apixaban has spurred further research into novel analogues and derivatives with the aim of improving upon its pharmacological profile or simplifying its synthesis. arkat-usa.orgresearchgate.net Researchers have explored modifications to the pyrazolopyridinone core and the carboxamide linker to generate new compounds with potent anticoagulant activity. arkat-usa.org These efforts have led to the synthesis of various derivatives and the exploration of alternative synthetic routes to construct the Apixaban scaffold more efficiently. arkat-usa.orgresearchgate.net
| Compound | Target | Ki (nM) |
| Apixaban (BMS-562247) | Factor Xa | 0.08 |
| Ki represents the inhibition constant. |
The synthesis of Apixaban is a multi-step process, and significant research has been dedicated to developing practical and efficient synthetic methods. researchgate.net These advancements are crucial for making this important cardiovascular medication more accessible. chemexpress.com
Anti-protozoal Agents
Derivatives of this compound have also been investigated for their potential as anti-protozoal agents, targeting parasites that cause diseases such as leishmaniasis and Chagas disease. These diseases are major public health concerns, particularly in tropical and subtropical regions. semanticscholar.org
Research in this area has focused on synthesizing and evaluating various heterocyclic compounds containing the piperidine moiety for their leishmanicidal and trypanocidal activities. For example, studies have shown that certain highly substituted pyrazole and pyrimidine (B1678525) derivatives can inhibit the growth of Leishmania and Trypanosoma cruzi parasites. nih.gov
In one study, a series of pyrazole derivatives were synthesized and tested for their in vitro activity against Leishmania tropica and Leishmania infantum. nih.gov Several compounds demonstrated significant anti-leishmanial activity, with IC50 values in the low micromolar range. nih.gov The structure-activity relationship studies revealed that the substituents on the pyrazole ring and the nature of the side chain are critical for the observed anti-protozoal effects. nih.gov
| Compound Series | Parasite | IC50 Range (µM) |
| Pyrazole derivatives (14d-f) | L. tropica / L. infantum | Single-digit µM |
| IC50 represents the half-maximal inhibitory concentration. |
The development of new anti-protozoal drugs is a priority due to the limitations of current therapies, including toxicity and the emergence of drug resistance. semanticscholar.org The this compound scaffold provides a versatile platform for the design of novel compounds with improved efficacy and safety profiles against these neglected tropical diseases.
Analytical Methodologies for Oxo Piperidin 1 Yl Acetic Acid and Its Derivatives
Chromatographic Separation Techniques
Chromatography is fundamental to isolating Oxo(piperidin-1-yl)acetic acid from reaction mixtures, biological samples, or formulated products. The choice of technique depends on the compound's polarity, volatility, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of polar, non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly the method of choice.
Method Development: The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For this compound, a C18 column is a typical starting point due to its versatility. jchr.orgms-editions.clnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724). nih.govacademicjournals.org The acidic modifier helps to ensure consistent ionization of the carboxylic acid group, leading to sharp, symmetrical peaks. Isocratic elution can be effective for simple mixtures, while gradient elution is preferred for separating the target analyte from multiple impurities or derivatives. nih.gov Detection is commonly achieved using a UV detector, typically set at a wavelength around 210 nm where the carbonyl and carboxyl groups absorb. jchr.org For piperidine (B6355638) derivatives that exist as free acids, chromatographic issues such as peak tailing or the appearance of multiple peaks can occur; adjusting the mobile phase pH or adding a buffer can often resolve these problems. researchgate.net
Validation: Method validation is performed to ensure the analytical procedure is suitable for its intended purpose, adhering to guidelines such as those from the International Council for Harmonisation (ICH). academicjournals.org Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. jchr.orgacademicjournals.org
Linearity: Demonstrated by analyzing solutions at different concentrations and obtaining a linear relationship between peak area and concentration, typically with a correlation coefficient (r²) of ≥0.999. jchr.orgacademicjournals.org
Accuracy: The closeness of test results to the true value, often assessed by spike-recovery experiments. ms-editions.cl
Precision: The degree of scatter between a series of measurements, evaluated at levels of repeatability (intra-day) and intermediate precision (inter-day). ms-editions.clnih.gov
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase composition and flow rate. jchr.org
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. jchr.org
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard for retaining polar to moderately non-polar compounds. jchr.org |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water | Acetonitrile is a common organic modifier. TFA is an ion-pairing agent that improves peak shape for acids. nih.govresearchgate.net |
| Elution Mode | Isocratic or Gradient | Gradient elution is useful for complex samples with multiple derivatives. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. jchr.org |
| Detection | UV at 210 nm | Wavelength suitable for detecting the carbonyl and carboxyl functional groups. jchr.org |
| Column Temperature | Ambient or controlled (e.g., 40°C) | Controlling temperature ensures reproducible retention times. ms-editions.cl |
Gas Chromatography (GC) is generally reserved for volatile and thermally stable compounds. Due to its polar carboxylic acid and amide functional groups, this compound is non-volatile and not directly suitable for GC analysis. Therefore, chemical derivatization is a necessary prerequisite to increase its volatility and thermal stability. oup.com
A common derivatization strategy involves converting the acidic proton of the carboxylic acid and any N-H groups into less polar, more volatile moieties. For a related piperidine metabolite, derivatization with pentafluorobenzoylchloride (PFBCI) was successful, as it reacted with N-H groups to form a stable derivative with good chromatographic properties. oup.com For this compound, esterification of the carboxylic acid (e.g., to its methyl or ethyl ester) would be a primary step.
Once derivatized, the compound can be analyzed using a standard GC system equipped with a capillary column, such as a 5% phenyl/95% methyl silicone phase. oup.comunodc.org Detection can be performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. unodc.orgrsc.org
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Derivatization | Required (e.g., esterification) | Increases volatility and thermal stability for GC analysis. oup.com |
| Column | Fused-silica capillary (e.g., CP-Sil-5CB, 25 m x 0.25 mm) | Provides high resolution for separating complex mixtures. oup.com |
| Carrier Gas | Helium or Hydrogen | Inert gases used as the mobile phase in GC. oup.com |
| Injection Mode | Split/Splitless | Splitless mode is used for trace analysis to ensure all of the sample enters the column. oup.com |
| Oven Program | Temperature gradient (e.g., 100°C to 290°C) | Allows for the separation of compounds with a range of boiling points. unodc.org |
| Detector | FID or Mass Spectrometry (MS) | FID for general quantification; MS for definitive identification. oup.comunodc.org |
Supercritical Fluid Chromatography (SFC) is an effective alternative to both HPLC and GC, offering advantages such as faster analysis times and reduced organic solvent consumption. americanpharmaceuticalreview.comnih.gov SFC uses a supercritical fluid, typically carbon dioxide, as the main mobile phase. While supercritical CO₂ is non-polar, its elution strength for polar compounds like this compound can be significantly increased by adding a polar co-solvent, most commonly methanol. nih.govrsc.org
SFC is well-suited for the analysis of polar compounds, and its application is expanding in metabolomics and pharmaceutical analysis. chromatographytoday.comvt.edunih.gov The technique can be viewed as a form of normal-phase chromatography but with unique selectivity. For acidic compounds, additives can be introduced to the mobile phase to improve peak shape and reproducibility. nih.gov Furthermore, derivatization can be used in conjunction with SFC to enhance detection sensitivity, particularly when coupled with mass spectrometry. nsf.govresearchgate.net
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural confirmation of this compound and for identifying its derivatives or degradation products.
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments provide detailed information about the molecular framework. optica.orgoptica.org
¹H NMR: The proton NMR spectrum of this compound would feature characteristic signals for the protons on the piperidine ring. Typically, these appear as complex multiplets in the range of 1.5-3.6 ppm. The protons alpha to the nitrogen atom would be shifted further downfield. The acidic proton of the carboxylic acid would appear as a broad singlet at a variable chemical shift, often above 10 ppm, depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The piperidine ring carbons would resonate in the aliphatic region (approx. 24-50 ppm). The two carbonyl carbons (one from the amide and one from the carboxylic acid) would appear significantly downfield, typically in the range of 160-180 ppm. rsc.org
2D NMR: Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton connectivities within the piperidine ring, while HMBC (Heteronuclear Multiple Bond Correlation) can confirm the attachment of the oxoacetic acid moiety to the piperidine nitrogen by showing correlations between the piperidine protons and the carbonyl carbons. thieme-connect.de
| Nucleus | Position | Expected Chemical Shift (ppm) | Comment |
|---|---|---|---|
| ¹H | Piperidine (α-CH₂) | ~3.4 - 3.6 | Protons adjacent to the nitrogen atom are deshielded. |
| ¹H | Piperidine (β, γ-CH₂) | ~1.5 - 1.7 | Typical aliphatic proton signals. |
| ¹H | Carboxylic Acid (-COOH) | >10 (variable) | Broad signal, position is solvent and concentration dependent. |
| ¹³C | Piperidine (α-C) | ~45 - 50 | Carbon adjacent to nitrogen. |
| ¹³C | Piperidine (β, γ-C) | ~24 - 27 | Aliphatic carbons of the ring. |
| ¹³C | Carbonyls (C=O) | ~160 - 180 | Includes both the amide and carboxylic acid carbonyls. rsc.org |
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural details through fragmentation analysis.
LC-MS: This is a highly sensitive and specific technique for analyzing compounds like this compound directly from a solution. Electrospray ionization (ESI) is a common ionization source for such polar molecules. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be seen. Tandem mass spectrometry (MS/MS) can be used to fragment these parent ions, providing structural information. A likely fragmentation pathway would involve the loss of CO₂ (44 Da) from the deprotonated molecule or cleavage at the amide bond. nih.gov LC-MS is also valuable for quantifying fatty acids and other organic acids in various samples. uni-wuppertal.denih.gov
GC-MS: When coupled with GC, mass spectrometry serves as a powerful detector for identifying the components of a mixture after separation and derivatization. oup.com The electron ionization (EI) mass spectrum of a derivatized this compound would produce a characteristic fragmentation pattern that can be used for identification by comparison with spectral libraries. rsc.orgnih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of an N-acylpiperidine, such as 1-acetylpiperidine, displays characteristic vibrational bands. nih.gov A strong absorption band is typically observed in the region of 1630-1660 cm⁻¹ corresponding to the C=O stretching vibration of the tertiary amide. The C-N stretching vibration of the amide is expected to appear in the 1400-1450 cm⁻¹ range. Additionally, the aliphatic C-H stretching vibrations of the piperidine ring would be observed around 2850-2950 cm⁻¹.
For the α-keto acid portion of the molecule, the carboxylic acid O-H stretch is expected to produce a broad band in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid would likely appear around 1700-1725 cm⁻¹, and the C=O stretch of the ketone is anticipated in the range of 1715-1730 cm⁻¹. The presence of two carbonyl groups in close proximity may lead to vibrational coupling, potentially causing shifts in their absorption frequencies.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Carboxylic Acid O-H | 2500-3300 | Stretching, broad |
| Aliphatic C-H | 2850-2950 | Stretching |
| Ketone C=O | 1715-1730 | Stretching |
| Carboxylic Acid C=O | 1700-1725 | Stretching |
| Amide C=O | 1630-1660 | Stretching |
| Amide C-N | 1400-1450 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules containing carbonyl groups, such as ketones and aldehydes, typically exhibit a weak absorption band in the 270-300 nm region. masterorganicchemistry.com This absorption corresponds to the n→π* (non-bonding to pi-antibonding) electronic transition.
For α-keto acids, the UV-Vis spectra can be influenced by the pH of the solution. acs.org At neutral pH, α-ketoglutarate, a similar α-keto acid, exists predominantly in its keto form. nih.gov It is expected that this compound would display a weak absorbance in the near-UV region due to the n→π* transition of the α-keto group. The intensity and wavelength of maximum absorbance can be affected by the solvent and the pH of the medium. The amide chromophore of the N-acylpiperidine moiety is also expected to contribute to the UV absorption, typically in the shorter wavelength UV region.
Purity and Stability Assessment
Degradation Pathway Studies
While specific degradation pathway studies for this compound are not extensively documented, potential degradation routes can be inferred from the chemical nature of its constituent parts: the piperidine ring and the α-keto acid side chain.
The piperidine ring, a saturated heterocycle, can undergo microbial degradation. Studies on the degradation of piperidine by microorganisms have shown that the initial step often involves the cleavage of a C-N bond. researchgate.net This can lead to the formation of an intermediary amino acid, which is then further metabolized through deamination and oxidation. researchgate.net A similar mechanism could be a potential degradation pathway for the piperidine moiety in this compound under certain environmental or biological conditions.
The α-keto acid functionality is known to be relatively unstable and can be challenging to analyze. nih.gov Decarboxylation is a common reaction for β-keto acids, and while less facile for α-keto acids, it can occur under certain conditions, such as elevated temperatures or in the presence of specific catalysts. The high reactivity of α-keto acids can also lead to other degradation reactions, the specifics of which would depend on the storage conditions, such as exposure to light, heat, and reactive chemical species.
Impurity Profiling and Quantification
Impurity profiling is essential for ensuring the quality and safety of any chemical compound. For pharmaceutical ingredients, even small amounts of impurities can affect efficacy and safety. researchgate.net The impurity profile of this compound would likely consist of starting materials from its synthesis, by-products of the reaction, and degradation products.
Given that α-keto acids can be challenging to analyze due to their polarity and potential instability, advanced analytical techniques are often required for impurity profiling. nih.gov High-performance liquid chromatography (HPLC) is a primary method for the analysis of amino acid impurities and would be a suitable technique for separating this compound from its potential impurities. nih.gov Due to the potential lack of a strong UV chromophore in some impurities, a universal detector such as a charged aerosol detector (CAD) could be beneficial. researchgate.net
Potential process-related impurities could include unreacted piperidine and precursors to the α-keto acid side chain. Degradation impurities could arise from the pathways discussed previously, such as products of piperidine ring opening or decarboxylation of the α-keto acid.
Interactive Data Table: Potential Impurities and Analytical Approaches
| Impurity Type | Potential Compounds | Recommended Analytical Technique(s) |
| Starting Materials | Piperidine, Glyoxylic acid derivatives | HPLC-UV, GC-MS |
| Synthesis By-products | Self-condensation products, incompletely reacted intermediates | HPLC-UV/CAD, LC-MS |
| Degradation Products | Piperidine ring-opened products, decarboxylated species | HPLC-UV/CAD, LC-MS/MS |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Oxo(piperidin-1-yl)acetic acid, and how do reaction conditions influence yield and purity?
- Methodology :
- Stepwise synthesis : Utilize coupling agents like HOBt and EDC in DMF at 40°C for amide bond formation, followed by extraction with ethyl acetate and purification via column chromatography .
- Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometric ratios (e.g., HOBt:EDC = 1:1.2) to minimize side products. Post-synthesis, confirm purity via melting point analysis and NMR .
- Key considerations : Solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (prevents decomposition), and inert atmosphere (N₂) for oxygen-sensitive intermediates .
Q. How can this compound be characterized to confirm structural integrity and functional group presence?
- Methodology :
- Spectroscopic analysis :
- ¹H/¹³C NMR : Identify piperidinyl protons (δ 2.5–3.5 ppm) and carbonyl signals (δ 170–175 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peak at m/z 158.16 (C₆H₁₀N₂O₃) .
- Elemental analysis : Verify empirical formula (C: 45.57%, H: 6.37%, N: 17.72%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Hazard mitigation : Use fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves and lab coats to prevent skin contact .
- Emergency response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Eye exposure requires flushing with water for 15+ minutes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodology :
- Comparative analysis : Cross-reference NMR and IR data across multiple synthesis batches. Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent-induced shifts .
- Computational validation : Employ DFT calculations (e.g., Gaussian software) to predict NMR/IR spectra and compare with experimental results .
- Case study : Discrepancies in carbonyl stretching frequencies (IR) may arise from tautomeric equilibria; variable-temperature NMR can detect dynamic interconversions .
Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature conditions?
- Methodology :
- Accelerated stability testing : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 7, 14, 30 days) for HPLC analysis .
- Degradation kinetics : Apply Arrhenius equations to predict shelf life. Identify degradation products via LC-MS/MS .
Q. How can researchers leverage this compound as a precursor for double-pharmacophore ligands in drug discovery?
- Methodology :
- Structure-activity relationship (SAR) : Functionalize the acetic acid moiety with bioactive groups (e.g., indole or pyridine) via amide coupling. Screen derivatives for receptor binding using SPR or fluorescence polarization assays .
- Molecular docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases or GPCRs). Validate with crystallography or cryo-EM .
Data Analysis and Interpretation
Q. What statistical approaches are appropriate for analyzing dose-response data involving this compound in cellular assays?
- Methodology :
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use software like GraphPad Prism for error propagation .
- Outlier detection : Apply Grubbs’ test to exclude aberrant data points. Report confidence intervals (95% CI) for reproducibility .
Q. How can researchers validate the purity of this compound batches when commercial standards are unavailable?
- Methodology :
- Orthogonal techniques : Combine HPLC-DAD (UV purity >98%) with quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) .
- Spiking experiments : Add known impurities (e.g., unreacted piperidinone) to assess detection limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
